molecular formula C10H5BrClFN2 B1475533 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine CAS No. 1601911-12-9

4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine

Cat. No.: B1475533
CAS No.: 1601911-12-9
M. Wt: 287.51 g/mol
InChI Key: QGGYJBWDXLWPDB-UHFFFAOYSA-N
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Description

4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine ( 1601911-12-9) is a brominated pyrimidine derivative with a molecular formula of C 10 H 5 BrClFN 2 and a molecular weight of 287.52 . This compound serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex heterocyclic molecules. Pyrimidine scaffolds, especially those like this analogue featuring reactive bromine and halogenated aryl substituents, are of significant interest in the design and development of tyrosine kinase inhibitors . Research indicates that novel bromo-pyrimidine analogues can be explored as potential therapeutic agents, with studies showing potent activity against various cancer cell lines, such as chronic myeloid leukemia (K562) . The presence of both bromine and a 2-chloro-4-fluorophenyl group on the pyrimidine core makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Properties

IUPAC Name

4-bromo-6-(2-chloro-4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClFN2/c11-10-4-9(14-5-15-10)7-2-1-6(13)3-8(7)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGYJBWDXLWPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with bromine, chlorine, and fluorine atoms, which are critical for its biological activity. The structural formula can be represented as follows:

C9H6BrClFN2\text{C}_9\text{H}_6\text{BrClF}\text{N}_2

Research indicates that compounds like this compound exhibit their biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The IC50 values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs such as celecoxib, suggesting significant anti-inflammatory potential .

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. In vitro assays demonstrated that the compound effectively inhibited COX-2 activity. The structure-activity relationship showed that electron-withdrawing groups at specific positions enhanced the inhibitory efficacy against COX enzymes .

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. In various studies, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, a related study reported that certain pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .

Case Study 1: Anti-inflammatory Efficacy

In a series of experiments involving carrageenan-induced paw edema in rats, it was found that the administration of pyrimidine derivatives significantly reduced inflammation compared to controls. This supports the hypothesis that this compound may be effective in treating inflammatory conditions .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic markers when treated with this compound, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural modifications. Substitutions at the 2 and 4 positions of the pyrimidine ring can significantly influence potency and selectivity towards specific biological targets.

SubstitutionEffect on Activity
Bromine at C4Enhances COX inhibition
Chlorine at C2Improves selectivity for COX-2
Fluorine at C4Affects lipophilicity and bioavailability

Comparison with Similar Compounds

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1)

  • Molecular Formula : C₁₁H₇BrClFN₂
  • Molecular Weight : 301.54 g/mol
  • Key Differences :
    • Replaces the 2-chloro-4-fluorophenyl group with a methyl group at position 5.
    • Retains bromine at position 4 but adds fluorine at position 5 and chlorine at position 4.
  • Additional fluorine at position 5 increases electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .

4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine (CAS 1421599-34-9)

  • Molecular Formula : C₂₈H₁₉BrN₂
  • Molecular Weight : 463.37 g/mol
  • Key Differences :
    • Features biphenyl and bromophenyl groups at positions 4 and 6, respectively.
    • Lacks halogen substituents on the phenyl rings.
  • Implications: Extended π-conjugation from biphenyl groups enhances UV absorption, making it suitable for optoelectronic applications.

Analogues with Aliphatic Substituents

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (CAS 1307315-02-1)

  • Molecular Formula : C₆H₅Br₂FN₂
  • Molecular Weight : 283.92 g/mol
  • Key Differences :
    • Replaces the 2-chloro-4-fluorophenyl group with a 1-bromoethyl chain.
    • Contains two bromine atoms (positions 4 and 6).
  • Implications :
    • The bromoethyl group increases electrophilicity, favoring alkylation reactions.
    • Dual bromine atoms may complicate regioselective functionalization but offer versatility in Suzuki-Miyaura couplings .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine ~316.5 (estimated) Br (C4), 2-Cl-4-F-Ph (C6) Low aqueous solubility
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine 301.54 Br (C4), Cl (C4), F (C5), Me (C6) Moderate organic solubility
4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine 463.37 Br (C6), biphenyl (C4), Ph (C2) Insoluble in polar solvents
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine 283.92 Br (C4, C6), F (C5) High halogen content; soluble in DMSO

Note: Solubility data inferred from substituent hydrophobicity and molecular weight .

Reactivity

  • This compound : Bromine at C4 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the 2-chloro-4-fluorophenyl group stabilizes the pyrimidine ring via electron-withdrawing effects, directing electrophilic attacks to specific positions .
  • 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine (): The cyclohexylamino group at C6 donates electron density, increasing basicity and altering reaction pathways compared to the target compound .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring can be prepared or procured with a leaving group (e.g., chlorine) at the 6-position to facilitate subsequent cross-coupling. For example, 4-bromopyrimidine or 4-bromo-6-chloropyrimidine derivatives serve as key intermediates.

Introduction of the 2-Chloro-4-fluorophenyl Group at Position 6

The 2-chloro-4-fluorophenyl substituent is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine (e.g., 4-bromo-6-chloropyrimidine) and the corresponding boronic acid or boronate ester of 2-chloro-4-fluorophenyl.

Typical Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
Solvent Mixture of dioxane/water or toluene/water
Temperature 80–110 °C
Reaction Time 6–24 hours

This method allows for high regioselectivity and good yields of the 6-(2-chloro-4-fluorophenyl)pyrimidine intermediate.

Bromination at the 4-Position of Pyrimidine

The final step involves selective electrophilic bromination at the 4-position of the pyrimidine ring. Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or side reactions.

Typical Bromination Conditions:

Parameter Details
Brominating Agent N-Bromosuccinimide (NBS) or Br₂
Solvent Dichloromethane (DCM), acetonitrile, or DMF
Temperature 0–25 °C
Reaction Time 1–4 hours
Catalyst/Additives Sometimes Lewis acids (e.g., FeBr₃) to enhance selectivity

The reaction is monitored by TLC or HPLC to ensure the selective formation of 4-bromo-6-(2-chloro-4-fluorophenyl)pyrimidine.

Detailed Research Findings and Data

Yield and Purity

  • The Suzuki coupling step typically affords yields ranging from 70% to 90%, depending on catalyst and substrate purity.
  • Bromination yields are generally high (80–95%) with careful control of reaction conditions.
  • Purification is commonly achieved by recrystallization or column chromatography, yielding a product with purity >98%.

Reaction Optimization

  • Use of palladium catalysts with bulky phosphine ligands improves coupling efficiency and reduces side reactions.
  • Bases such as cesium carbonate enhance coupling rates in aqueous-organic solvent mixtures.
  • Bromination under mild conditions prevents degradation of sensitive substituents like the chloro and fluoro groups on the phenyl ring.

Representative Experimental Procedure

  • Suzuki Coupling:

    • In a dry reaction vessel, 4-bromo-6-chloropyrimidine (1 equiv), 2-chloro-4-fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 equiv) are combined in a dioxane/water mixture.
    • The mixture is stirred under nitrogen at 90 °C for 12 hours.
    • After cooling, the reaction mixture is extracted with ethyl acetate, washed, dried, and concentrated.
    • The crude product is purified by column chromatography.
  • Bromination:

    • The purified 6-(2-chloro-4-fluorophenyl)pyrimidine (1 equiv) is dissolved in dichloromethane.
    • NBS (1.1 equiv) is added portion-wise at 0 °C.
    • The reaction is stirred at room temperature for 2 hours.
    • The mixture is quenched with aqueous sodium bisulfite, extracted, dried, and purified by recrystallization.

Comparative Analysis with Related Compounds

Compound Key Substituents Preparation Highlights Yield (%) Purity (%)
This compound Br at 4, 2-Cl-4-F-phenyl at 6 Suzuki coupling + selective bromination 75–85 >98
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (related) Br at 4, 1-bromoethyl at 6, F at 5 Halogenation of 5-fluoropyrimidine; bromination 70–90 >95

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine?

The synthesis typically involves multi-step organic reactions, including halogenation and cross-coupling. For example:

  • Halogenation : Bromination of a pyrimidine precursor using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) to introduce the bromo group .
  • Suzuki-Miyaura Coupling : Reaction of halogenated intermediates with aryl boronic acids to attach the 2-chloro-4-fluorophenyl group .
  • Purification : Recrystallization or column chromatography is critical to achieve high purity (>95%), as impurities can affect downstream applications .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments. For instance, the deshielding effect of the electron-withdrawing fluoro group is observable in the aromatic region .
  • X-ray Crystallography : Provides definitive structural proof, including bond angles and intermolecular interactions (e.g., halogen bonding between Br and adjacent aromatic rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. How should researchers handle and store this compound safely?

  • Safety Protocols : Use PPE (gloves, goggles) to prevent inhalation or skin contact. The compound’s halogenated structure may pose toxicity risks .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Avoid exposure to moisture, which could hydrolyze the pyrimidine ring .
  • Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for halogenated pyrimidines?

  • Control Experiments : Compare reactivity under varying conditions (e.g., solvent polarity, temperature). For example, the bromo group may undergo nucleophilic substitution more readily than chloro in polar aprotic solvents .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict activation barriers for reactions like Suzuki coupling, helping rationalize experimental outcomes .
  • Isotopic Labeling : Use deuterated analogs to track reaction pathways and identify intermediates .

Q. How does the substitution pattern influence biological activity in halogenated pyrimidines?

  • Structure-Activity Relationship (SAR) Studies : The 2-chloro-4-fluorophenyl group enhances lipophilicity, potentially improving membrane permeability. The bromo substituent at position 4 may act as a hydrogen-bond acceptor, affecting target binding .
  • Comparative Assays : Test analogs (e.g., replacing Br with Cl or F) against biological targets (e.g., kinases) to quantify potency shifts. For example, bromo-substituted pyrimidines show higher inhibitory activity in some kinase assays compared to chloro analogs .

Q. What are the challenges in optimizing catalytic conditions for cross-coupling reactions with this compound?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for Suzuki reactions, but the chloro and fluoro substituents may require tailored ligands (e.g., SPhos) to prevent dehalogenation .
  • Base Optimization : Use weak bases (e.g., K₂CO₃) to minimize side reactions like hydrolysis of the pyrimidine ring .
  • Reaction Monitoring : In situ techniques (e.g., TLC or HPLC-MS) detect intermediates and guide termination points to maximize yield .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and analyze degradation products via LC-MS. Halogen loss or ring-opening products indicate instability .
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated modifications, such as hydroxylation at the para position of the phenyl ring .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Halogenated Pyrimidines

StepReagents/ConditionsYield (%)Purity (%)Reference
BrominationNBS, FeBr₃, DMF, 80°C65–7590
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C50–6095
RecrystallizationEthanol/Water (7:3), –20°C>99

Q. Table 2. Comparative Biological Activity of Pyrimidine Analogs

CompoundTargetIC₅₀ (nM)Reference
4-Bromo-6-(2-chloro-4-fluorophenyl)Kinase A12.3
4-Chloro-6-(2-chloro-4-fluorophenyl)Kinase A45.7
4-Fluoro-6-(2-chloro-4-fluorophenyl)Kinase A>1000

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine
Reactant of Route 2
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4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine

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